N-(3-((3-(Dimethylamino)propyl)amino)-1-(5-(2-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
Overview
Description
N-(3-((3-(Dimethylamino)propyl)amino)-1-(5-(2-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a nitrophenyl group, and a dimethylamino propyl chain, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-(3-((3-(Dimethylamino)propyl)amino)-1-(5-(2-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group. The dimethylamino propyl chain is then attached through a series of reactions involving amination and condensation. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-(3-((3-(Dimethylamino)propyl)amino)-1-(5-(2-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-((3-(Dimethylamino)propyl)amino)-1-(5-(2-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-((3-(Dimethylamino)propyl)amino)-1-(5-(2-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-((3-(Dimethylamino)propyl)amino)-1-(5-(2-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide can be compared with similar compounds such as:
N-(3-(Dimethylamino)propyl)-4-methylbenzamide: Lacks the furan and nitrophenyl groups, resulting in different chemical and biological properties.
N-(3-(Dimethylamino)propyl)-1-(5-(2-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-benzamide: Similar structure but without the methyl group on the benzamide, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(2-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-18-9-11-19(12-10-18)25(31)28-22(26(32)27-15-6-16-29(2)3)17-20-13-14-24(35-20)21-7-4-5-8-23(21)30(33)34/h4-5,7-14,17H,6,15-16H2,1-3H3,(H,27,32)(H,28,31)/b22-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVOXWIZJYSGEP-XLNRJJMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)NCCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C(=O)NCCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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